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4-Fluoro-6-methoxynicotinaldehyde

Cat. No.: B13031809
M. Wt: 155.13 g/mol
InChI Key: WPEFYVQKRFPQCM-UHFFFAOYSA-N
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Description

Nomenclature and Structural Context within Fluorinated Pyridine (B92270) Aldehydes

Systematically named 4-fluoro-6-methoxypyridine-3-carbaldehyde, this compound belongs to the family of fluorinated pyridine aldehydes. The pyridine ring, a nitrogen-containing heterocycle, is a common feature in many biologically active molecules. The incorporation of a fluorine atom can significantly alter the physicochemical properties of a molecule, such as its acidity, basicity, and metabolic stability. The methoxy (B1213986) group, on the other hand, can influence solubility and receptor-binding interactions. The aldehyde group serves as a reactive handle for a wide array of chemical reactions.

The strategic arrangement of these functional groups on the pyridine core provides a unique electronic and steric environment, influencing the reactivity of the molecule and the properties of its derivatives.

Table 1: Physicochemical Properties of 4-Fluoro-6-methoxynicotinaldehyde

PropertyValue
Molecular Formula C₇H₆FNO₂
Molecular Weight 155.13 g/mol
CAS Number 1195657-30-5
Appearance Off-white to light yellow crystalline powder

Significance as a Heterocyclic Building Block in Synthetic Methodologies

Heterocyclic compounds are fundamental in drug discovery and materials science. moldb.comhoffmanchemicals.com this compound's value lies in its role as a versatile building block. moldb.comhoffmanchemicals.com The aldehyde functionality allows for its participation in a multitude of synthetic transformations, including but not limited to:

Reductive Amination: To introduce amine-containing substituents.

Wittig and Horner-Wadsworth-Emmons Reactions: To form alkenes.

Condensation Reactions: To construct larger, more complex heterocyclic systems.

Oxidation: To yield the corresponding carboxylic acid.

These reactions enable chemists to readily incorporate the fluorinated and methoxylated pyridine motif into a diverse range of molecular frameworks, facilitating the exploration of new chemical space. For instance, the aldehyde can be a precursor for the synthesis of various substituted pyridines, which are known to exhibit a wide spectrum of biological activities.

Research Perspectives on Fluorinated Pyridine Scaffolds

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. nih.govelsevierpure.com Fluorine's high electronegativity and small size can lead to improved metabolic stability, increased binding affinity, and altered bioavailability. elsevierpure.com

The pyridine scaffold itself is a privileged structure in drug discovery, present in numerous approved pharmaceuticals. rsc.orgresearchgate.net The combination of a pyridine ring with fluorine substitution has proven to be a successful approach in developing new therapeutic agents. Research has shown that fluorinated pyridines can act as inhibitors of various enzymes and receptors implicated in a range of diseases. acs.orgnih.gov

The ongoing exploration of fluorinated pyridine scaffolds, such as that found in this compound, is driven by the quest for novel molecules with enhanced efficacy and selectivity. The unique substitution pattern of this particular aldehyde makes it an attractive starting material for the synthesis of libraries of compounds for high-throughput screening and lead optimization in drug discovery programs. The insights gained from studying the structure-activity relationships of its derivatives will undoubtedly contribute to the design of the next generation of pharmaceuticals. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6FNO2 B13031809 4-Fluoro-6-methoxynicotinaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6FNO2

Molecular Weight

155.13 g/mol

IUPAC Name

4-fluoro-6-methoxypyridine-3-carbaldehyde

InChI

InChI=1S/C7H6FNO2/c1-11-7-2-6(8)5(4-10)3-9-7/h2-4H,1H3

InChI Key

WPEFYVQKRFPQCM-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C(=C1)F)C=O

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Fluoro 6 Methoxynicotinaldehyde and Its Precursors

Regioselective Functionalization Approaches to Pyridine (B92270) Ring Systems

Achieving regioselectivity in the functionalization of pyridine rings is a critical challenge in organic synthesis. The electronic nature of the pyridine ring, with its electron-deficient character, dictates the positions susceptible to electrophilic and nucleophilic attack.

Halogenation Strategies at the C-4 Position of 6-Methoxynicotinaldehyde (e.g., Iodination)

The introduction of a halogen atom at the C-4 position of a pyridine ring, such as in 6-methoxynicotinaldehyde, is a key step for subsequent transformations, including fluorination. While direct halogenation of pyridine derivatives can be challenging, various strategies have been developed. For instance, the reaction of pyridine and quinoline (B57606) substrates with elemental fluorine-iodine mixtures can lead to selective fluorination at the 2-position, proceeding through an N-iodo-heterocyclic intermediate. rsc.org This suggests the possibility of forming a 4-iodo intermediate under specific conditions, which could then undergo nucleophilic fluorination.

Fluorination Techniques for Pyridine Derivatives (e.g., Direct Fluorination, Nucleophilic Aromatic Substitution Precursors)

The introduction of a fluorine atom onto a pyridine ring can be accomplished through several methods, each with its advantages and limitations.

Direct C-H Fluorination: This approach offers a direct conversion of a C-H bond to a C-F bond, avoiding the need for pre-functionalized substrates. One notable method utilizes silver(II) fluoride (B91410) (AgF₂) for the site-selective fluorination of pyridines and diazines adjacent to the nitrogen atom. orgsyn.org This reaction is tolerant of various functional groups and proceeds at or near ambient temperature. orgsyn.org However, the reaction is sensitive to moisture and the regioselectivity can be influenced by substituents on the pyridine ring. orgsyn.orgacs.org For 3-substituted pyridines, fluorination often occurs selectively at the 2-position. acs.org

Nucleophilic Aromatic Substitution (SNA_r): This is a widely used method for introducing fluorine into aromatic systems. It involves the displacement of a suitable leaving group, such as a nitro group or a halogen, by a fluoride anion. mdpi.comquora.com The efficiency of this reaction is highly dependent on the nature of the leaving group and the reaction conditions. For example, the nitro group in methyl 3-nitropyridine-4-carboxylate has been successfully replaced by fluoride using cesium fluoride (CsF) in dry dimethyl sulfoxide (B87167) (DMSO). mdpi.com Another approach involves the conversion of pyridine N-oxides to 2-pyridyltrialkylammonium salts, which then serve as effective precursors for nucleophilic fluorination with fluoride ions. acs.org The reaction of 2-chloropyridine (B119429) with potassium bifluoride at high temperatures also yields 2-fluoropyridine. google.com

Other Fluorination Methods: Electrophilic fluorinating agents like Selectfluor® can be used to introduce fluorine into pyridine derivatives. For example, 1,2-dihydropyridines react with Selectfluor® to form 3-fluoro-3,6-dihydropyridines, which can then be converted to the corresponding fluorinated pyridines. nih.gov A complex of DMPU and hydrogen fluoride (DMPU/HF) has also been reported as a nucleophilic fluorination reagent for preparing fluorinated piperidines. researchgate.net

Synthesis of Key Precursors and Intermediates

The synthesis of the target molecule, 4-Fluoro-6-methoxynicotinaldehyde, relies on the availability of key precursors and intermediates.

Preparation of 6-Methoxynicotinaldehyde

6-Methoxynicotinaldehyde, also known as 6-methoxy-3-pyridinecarboxaldehyde, is a crucial precursor. chemicalbook.com It can be prepared from 5-bromo-2-methoxypyridine. chemicalbook.com This off-white to light yellow crystalline powder has a melting point of 51-54 °C. chemicalbook.comlongkechem.com

PropertyValueSource
IUPAC Name 6-Methoxypyridine-3-carbaldehyde clearsynth.com
CAS Number 65873-72-5 chemicalbook.comlongkechem.comclearsynth.com
Molecular Formula C₇H₇NO₂ clearsynth.com
Molecular Weight 137.14 g/mol clearsynth.com
Appearance Off-white to light yellow crystalline powder chemicalbook.com
Melting Point 51-54 °C longkechem.com

Synthetic Routes to Fluorinated Pyridine Analogues (e.g., 5-Fluoro-6-methoxynicotinaldehyde)

The synthesis of fluorinated pyridine analogues often involves multi-step sequences. For instance, the synthesis of 3-fluoropyridines can be achieved through a Rh(III)-catalyzed C-H functionalization approach from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov This method avoids the fluoride displacement that can occur with other techniques. nih.gov Another example is the synthesis of methyl 3-fluoropyridine-4-carboxylate via nucleophilic aromatic substitution of the corresponding nitro compound. mdpi.comresearchgate.net The preparation of 4-fluoro-2-methoxy-5-nitroaniline, a key intermediate for some pharmaceuticals, has been achieved through a multi-step process starting from 2,4-difluoronitrobenzene. google.com

Optimization of Reaction Conditions and Process Development

The successful synthesis of this compound on a larger scale requires careful optimization of reaction conditions and process development. This includes factors such as the choice of solvent, temperature, catalyst, and reagents to maximize yield and purity while ensuring a cost-effective and scalable process.

For example, in the synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a key intermediate for a potent antibiotic, a design of experiments (DOE) approach was used to optimize the reaction parameters, including the equivalents of reactants, base, temperature, and solvent volume. nih.gov This systematic approach led to a significant improvement in the isolated yield and purity of the product. nih.gov Similarly, for the fluorination of pyridines using AgF₂, while initially conducted under rigorously dry conditions, protocols have been developed to perform the reaction without the strict exclusion of air or moisture, making the process more practical. acs.org The choice of solvent can also be critical; for instance, in the Rh(III)-catalyzed synthesis of 3-fluoropyridines, ethyl acetate (B1210297) was found to be a more effective solvent than hydroxylic solvents to avoid fluoride displacement. nih.gov

ParameterOptimized ConditionRationaleSource
Solvent Ethyl Acetate (for Rh-catalyzed fluorination)Avoids nucleophilic displacement of fluoride by solvent. nih.gov
Fluorinating Agent AgF₂ (for direct C-H fluorination)Effective for site-selective fluorination at or near room temperature. orgsyn.org
Leaving Group Nitro group (for SNAr)Good leaving group for nucleophilic aromatic substitution with fluoride. mdpi.com
Process Control Design of Experiments (DOE)Systematically optimizes multiple reaction parameters for improved yield and purity. nih.gov

Exploration of Chemical Reactivity and Transformation Pathways of 4 Fluoro 6 Methoxynicotinaldehyde

Reactions at the Aldehyde Moiety

The aldehyde group is a versatile functional handle for a variety of chemical transformations, enabling the construction of more complex molecular architectures.

Reductive Amination Protocols for Nitrogenous Heterocycles

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds. In the case of 4-Fluoro-6-methoxynicotinaldehyde, this reaction provides a direct route to a variety of nitrogenous heterocycles. The process typically involves the initial formation of an imine or iminium ion intermediate through the reaction of the aldehyde with a primary or secondary amine under mildly acidic conditions. This intermediate is then reduced in situ to the corresponding amine.

Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to selectively reduce the iminium ion in the presence of the unreacted aldehyde. A general scheme for the reductive amination of this compound is presented below. This reaction is instrumental in the synthesis of various substituted pyridines with potential applications in medicinal chemistry and materials science.

Table 1: Representative Reductive Amination Conditions

Aldehyde/KetoneAmineReducing AgentSolventConditionsProduct
AcetoneAmmoniaNaBH3CNMethanolMildly acidicIsopropylamine
6-Keto normorphinan derivativePrimary AmineHCOOH/NEt3 (transfer hydrogenation)N/A20-70 °C6-alpha-amino morphinan

This table presents generalized conditions and examples of reductive amination reactions.

Aldol (B89426) Condensation Reactions

The aldehyde functionality of this compound can participate in aldol condensation reactions, a fundamental carbon-carbon bond-forming process. In a crossed aldol condensation, the aldehyde reacts with a ketone or another enolizable carbonyl compound in the presence of a base or acid catalyst. wikipedia.org Given that this compound lacks α-hydrogens, it can only act as the electrophilic partner in this reaction, which simplifies the product mixture. masterorganicchemistry.com

The reaction of this compound with a ketone, such as acetone, under basic conditions would proceed via the formation of an enolate from the ketone, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting β-hydroxy aldehyde typically occurs to yield a conjugated α,β-unsaturated carbonyl compound. mdpi.com This type of reaction, involving an aromatic aldehyde and a ketone, is often referred to as a Claisen-Schmidt condensation. masterorganicchemistry.com

Table 2: Example of a Claisen-Schmidt Condensation

AldehydeKetoneBaseSolventProduct
p-AnisaldehydeAcetonePotassium Hydroxide (B78521)Water/Acetone4-(4'-methoxyphenyl)but-3-en-2-one

This table shows a representative Claisen-Schmidt condensation with a structurally similar aldehyde. magritek.com

Other Carbonyl Transformations

Beyond reductive amination and aldol condensation, the aldehyde group of this compound is amenable to a range of other classical carbonyl transformations.

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 4-fluoro-6-methoxynicotinic acid. This transformation can be achieved using a variety of oxidizing agents, such as potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), or milder reagents like silver oxide (Ag2O). The resulting carboxylic acid is a valuable building block for the synthesis of amides, esters, and other acid derivatives.

Reduction to an Alcohol: The aldehyde can be reduced to the corresponding primary alcohol, (4-fluoro-6-methoxypyridin-3-yl)methanol. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). The resulting alcohol can be used in subsequent etherification or esterification reactions.

Wittig Reaction: The Wittig reaction provides a means to convert the aldehyde into an alkene. organic-chemistry.orgwikipedia.org This reaction involves the treatment of the aldehyde with a phosphorus ylide (Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. The geometry of the resulting alkene is dependent on the nature of the ylide used. organic-chemistry.org This reaction is a valuable tool for extending the carbon chain and introducing a double bond with control over its position.

Reactivity Profile of the Fluorine Substituent

The fluorine atom on the pyridine (B92270) ring is not merely a passive substituent; its high electronegativity and the electronic properties of the heterocyclic ring render it susceptible to displacement and a potential site for catalytic activation.

Nucleophilic Displacement Reactions on the Pyridine Ring

The pyridine ring is an electron-deficient heterocycle, and this effect is enhanced by the presence of the electron-withdrawing aldehyde group. This electronic characteristic makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions 2, 4, and 6. The fluorine atom at the 4-position of this compound is therefore a potential leaving group in SNAr reactions.

The rate of nucleophilic aromatic substitution is often higher for fluoro-substituted arenes compared to their chloro- or bromo-analogues. nih.gov Studies on related fluoropyridines have shown that the fluorine atom can be displaced by a variety of nucleophiles, including alkoxides, amines, and thiolates. For instance, the reaction of pentafluoropyridine (B1199360) with hydroxybenzaldehydes under basic conditions leads to the selective substitution of the fluorine atom at the 4-position. rsc.org Similarly, methoxypyridines have been shown to undergo nucleophilic amination. ntu.edu.sg This reactivity opens up avenues for the synthesis of a wide array of 4-substituted-6-methoxynicotinic acid derivatives.

Table 3: Nucleophilic Aromatic Substitution on Fluoropyridines

SubstrateNucleophileConditionsProduct
Pentafluoropyridine3-Hydroxybenzaldehyde/K2CO3DMF, room temp.4-((Perfluoropyridin-4-yl)oxy)benzaldehyde
2-FluoropyridineNaOEtEtOH2-Ethoxypyridine
3-MethoxypyridinePiperidine (B6355638)NaH/LiI, THF, 60 °C3-(Piperidin-1-yl)pyridine

This table presents examples of nucleophilic substitution on related pyridine systems. nih.govrsc.orgntu.edu.sg

Potential for C-F Bond Activation in Catalysis

The activation of carbon-fluorine (C-F) bonds is a significant challenge in organic chemistry due to their high bond strength. However, the development of catalytic methods for C-F bond functionalization is an area of intense research. nih.gov Transition metal complexes have been shown to mediate the activation of C-F bonds in fluorinated aromatic compounds, including fluoropyridines. nih.govacs.org

Computational and experimental studies on the reaction of platinum(0) complexes with pentafluoropyridine have revealed pathways for C-F bond activation at the 4-position. acs.org Furthermore, rhodium and zirconium complexes have also been demonstrated to be effective in the C-F bond activation of fluoropyridines, leading to hydrodefluorination or the formation of new carbon-carbon bonds. researchgate.netacs.org The presence of the aldehyde and methoxy (B1213986) groups on the pyridine ring of this compound could influence the regioselectivity and efficiency of such catalytic processes. The potential for C-F bond activation in this molecule makes it an interesting substrate for the development of novel catalytic methodologies for the synthesis of functionalized pyridines.

Transformations Involving the Methoxy Group of this compound

The methoxy group at the 6-position of this compound is a key functional group that can undergo several chemical transformations. Its reactivity is influenced by the electron-withdrawing effects of the pyridine nitrogen, the aldehyde group, and the fluorine atom. These transformations primarily include O-demethylation to the corresponding pyridone and nucleophilic substitution where the methoxy group acts as a leaving group.

O-Demethylation

The conversion of the 6-methoxy group to a hydroxyl group, a process known as O-demethylation, is a common and important transformation. This reaction effectively converts the pyridine ether into a pyridone, which can have significantly different chemical and biological properties. Several reagents and conditions have been developed for the demethylation of aryl methyl ethers, and these can be applied to this compound, often with high efficiency.

Common methods for O-demethylation involve the use of strong protic acids, Lewis acids, or specialized reagents.

Table 1: Reagents for O-Demethylation of Aryl Methoxy Groups

Reagent ClassSpecific ReagentsGeneral Conditions
Strong Protic Acids Hydrobromic acid (HBr), Hydroiodic acid (HI)Typically requires heating in a solution of the acid.
Lewis Acids Boron tribromide (BBr₃), Aluminum chloride (AlCl₃)Often performed at low temperatures (e.g., -78 °C to room temperature) in an inert solvent like dichloromethane.
Specialized Reagents L-Selectride®, Sodium thiocresolateCan offer higher chemoselectivity under milder conditions.

Detailed research on compounds with similar electronic and structural features to this compound has demonstrated the feasibility of these transformations. For instance, studies on the metabolism of structurally related compounds containing a 5-fluoro-6-methoxypyridin-3-yl moiety have shown that cytochrome P450 enzymes can mediate O-demethylation, highlighting the biological relevance of this transformation. oup.com

Chemically, the use of L-Selectride® has been reported for the chemoselective demethylation of various methoxypyridine derivatives. This method is noteworthy for its good yields and the ability to selectively demethylate a methoxypyridine in the presence of other sensitive functional groups. elsevierpure.com For example, treatment of a methoxypyridine with L-Selectride® in refluxing tetrahydrofuran (B95107) (THF) can afford the corresponding hydroxypyridine in high yield. elsevierpure.com

The general mechanism for acid-catalyzed demethylation involves the protonation of the ether oxygen, making it a better leaving group. A nucleophile, such as a halide ion from the acid, then attacks the methyl group in an Sₙ2 reaction, leading to the formation of the pyridone and a methyl halide.

Lewis acid-mediated demethylation proceeds via coordination of the Lewis acid to the ether oxygen, which weakens the carbon-oxygen bond and facilitates its cleavage by a nucleophile.

Nucleophilic Substitution

The 6-position of the pyridine ring in this compound is activated towards nucleophilic aromatic substitution (SₙAr) due to the cumulative electron-withdrawing effects of the ring nitrogen and the ortho- and para-substituents (the aldehyde and fluoro groups, respectively). In these reactions, the methoxy group can serve as a leaving group, being displaced by a variety of nucleophiles.

Common nucleophiles that can displace the methoxy group include amines, alkoxides, and thiolates. The general reaction scheme is as follows:

Scheme 1: Nucleophilic Substitution of the Methoxy Group

Generated code

Where Py represents the 4-fluoro-3-formylpyridin-6-yl core and Nu⁻ is the nucleophile.

Research on the reactivity of methoxypyridines has shown that amination can be achieved using systems like sodium hydride/lithium iodide (NaH/LiI) to activate the amine nucleophile. ntu.edu.sg This method has been successful for the amination at the 2- and 4-positions of the pyridine ring. ntu.edu.sg Given the electronic similarities, it is plausible that such a method could be adapted for the substitution of the methoxy group in this compound.

The facility of this substitution is enhanced by the presence of the fluorine atom at the 4-position, which further activates the ring towards nucleophilic attack. The aldehyde group at the 3-position also contributes to this activation.

Applications of 4 Fluoro 6 Methoxynicotinaldehyde in Complex Molecule Synthesis

Contribution to the Construction of Diverse Organic Scaffolds

The inherent reactivity of the aldehyde group, combined with the electronic properties imparted by the methoxy (B1213986) and fluoro substituents on the pyridine (B92270) core, allows 4-Fluoro-6-methoxynicotinaldehyde to participate in a wide array of chemical transformations. This versatility enables chemists to forge intricate molecular frameworks, including functionalized flavanone (B1672756) derivatives and complex polycyclic systems.

Synthesis of Functionalized Flavanone Derivatives

Flavanones are a class of flavonoids known for their broad range of pharmacological properties. The synthesis of flavanone derivatives often involves the Claisen-Schmidt condensation, a reliable reaction between a substituted acetophenone (B1666503) and an aldehyde. nih.govwikipedia.org In this context, this compound can serve as the key aldehyde component, reacting with various 2'-hydroxyacetophenones to produce chalcones, which are the direct precursors to flavanones.

The general two-step process involves an initial base-catalyzed condensation to form a 2'-hydroxychalcone, followed by an intramolecular cyclization to yield the flavanone core. nih.gov By employing this compound, chemists can introduce a fluorinated methoxypyridine moiety into the B-ring of the flavanone structure. This is of particular interest as the incorporation of pyridine rings and fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and bioavailability.

The reaction to form the chalcone (B49325) precursor is typically carried out in the presence of a base like sodium hydroxide (B78521) in a protic solvent such as methanol. scispace.com The subsequent cyclization to the flavanone can be achieved under acidic or basic conditions. nih.gov

Table 1: Representative Conditions for Claisen-Schmidt Condensation This table presents generalized conditions for the Claisen-Schmidt condensation, a reaction applicable to the synthesis of chalcones from aldehydes like this compound and various acetophenones.

Reactant 1Reactant 2Catalyst/BaseSolventTemperature (°C)Yield (%)
AcetophenoneBenzaldehydeCu(OTf)₂Solvent-free (Microwave)-74-91 researchgate.net
2'-HydroxyacetophenoneSubstituted BenzaldehydeNaOHMethanol20-25- scispace.com
AcetophenoneBenzaldehydeCs-Pollucite Zeolite-200~82 mdpi.com

Incorporation into Polycyclic and Fused Heterocyclic Systems

The aldehyde functionality of this compound is a gateway to the construction of more complex, multi-ring systems. One of the most powerful methods for building such scaffolds is the Pictet-Spengler reaction. wikipedia.orgnrochemistry.com This reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline or a related heterocyclic system. wikipedia.org

Utilizing this compound in a Pictet-Spengler reaction with a suitable β-arylethylamine, such as tryptamine (B22526) or phenethylamine, would lead to the formation of novel polycyclic structures containing a fluorinated methoxypyridine unit. The reaction proceeds through the formation of an iminium ion, which then undergoes an intramolecular electrophilic substitution with the adjacent aromatic ring to complete the cyclization. youtube.com This strategy is a cornerstone in the synthesis of many natural products and pharmaceutically active compounds. nih.gov

Furthermore, the aldehyde group can be transformed into other functionalities, such as alkenes, which can then participate in cycloaddition reactions like the Diels-Alder reaction to build fused ring systems. nih.gov For example, converting the aldehyde to a dienophile or a diene would open pathways to a variety of 6-membered ring-containing polycycles. The electronic nature of the substituted pyridine ring can influence the stereoselectivity and regioselectivity of these cycloadditions, offering a handle for precise synthetic control.

Role as a Versatile Pharmaceutical Intermediate

In the pharmaceutical industry, the demand for novel molecular entities with improved efficacy and safety profiles is constant. Heterocyclic compounds, particularly substituted pyridines, are privileged structures that are frequently found in marketed drugs. The specific combination of functional groups in this compound makes it an exceptionally valuable intermediate for the synthesis of complex drug candidates.

Building Block for Drug Discovery and Development

The structure of this compound is primed for use in drug discovery campaigns. The aldehyde handle allows for a multitude of chemical transformations, enabling the attachment of various molecular fragments through reactions such as reductive amination, Wittig reactions, and aldol (B89426) condensations. This versatility allows for the rapid generation of a library of diverse compounds for high-throughput screening.

The fluorine atom is a particularly valued substituent in medicinal chemistry. Its introduction can often lead to improved metabolic stability by blocking sites of oxidative metabolism, and it can enhance binding affinity to target proteins by participating in favorable electrostatic interactions. The methoxy group can also influence the electronic and steric properties of the molecule, affecting its conformation and ability to interact with biological targets.

Intermediate for Receptor Ligands (e.g., Somatostatin (B550006) sst3 Receptor)

A significant application of pyridine-based intermediates is in the synthesis of receptor ligands. The somatostatin receptors (sst1-5) are a family of G-protein coupled receptors that have been implicated in a variety of physiological processes and diseases, including neuroendocrine tumors. The sst3 receptor subtype is a particularly important therapeutic target.

Research has led to the development of potent and selective antagonists for the sst3 receptor. One such antagonist, NVP-ACQ090, features a decahydroisoquinoline (B1345475) core with a side chain containing a crucial 6-methoxypyridine moiety. The synthesis of this complex molecule and its analogs relies on building blocks that can introduce this specific pyridine fragment. This compound represents a key starting material for creating such side chains, where the aldehyde group can be elaborated into the required propyl linkage.

The development of potent sst3 antagonists is a key area of research, with compounds being evaluated for their ability to block receptor activity. The potency of these ligands is often measured by their binding affinity (Kᵢ or Kₔ) or their functional inhibition (IC₅₀ or pKₒ).

Table 2: Biological Activity of Representative Somatostatin Receptor Ligands This table shows examples of the high affinity and potency that can be achieved in somatostatin receptor ligands, the class of molecules for which this compound is a relevant building block.

Compound TypeReceptor TargetMeasurementValue
Peptide Analog (sst(3)-ODN-8)Human sst3Binding Affinity (Kᴅ)0.27 nM nrochemistry.com
Peptide Analog (sst(3)-ODN-8)Human sst3Functional Antagonism (pKʙ)9.07 nrochemistry.com
Non-peptide AntagonistSomatostatin ReceptorFunctional Inhibition (IC₅₀)5.6 nM nih.gov
sst3 Antagonist (NVP-ACQ090)Human sst3-Blocks somatostatin-induced phosphorylation nih.gov

The data in Table 2 illustrates the high potency that can be achieved with molecules targeting the sst3 receptor. The synthesis of such potent molecules often requires highly functionalized and specific building blocks like this compound to construct the pharmacophore responsible for the desired biological activity.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Fluoro 6 Methoxynicotinaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within 4-Fluoro-6-methoxynicotinaldehyde.

In the ¹H NMR spectrum, distinct signals are expected for the aldehyde proton, the methoxy (B1213986) group protons, and the aromatic protons on the pyridine (B92270) ring. The aldehyde proton (CHO) would typically appear as a singlet in the downfield region, usually between 9.5 and 10.5 ppm, due to the deshielding effect of the carbonyl group. oregonstate.educompoundchem.comchemistryconnected.com The methoxy group (OCH₃) protons would also present as a singlet, but at a much higher field, generally around 3.5 to 4.5 ppm. libretexts.org The two protons on the pyridine ring would appear in the aromatic region (7.0-9.0 ppm), with their exact chemical shifts and coupling patterns influenced by the electronic effects of the fluorine, methoxy, and aldehyde substituents.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde is the most deshielded, typically appearing between 190 and 215 ppm. pressbooks.pub The carbons of the pyridine ring would resonate in the aromatic region (110-160 ppm), with their shifts significantly affected by the attached functional groups. The carbon attached to the electronegative fluorine atom would show a large coupling constant (¹JCF). The methoxy carbon would be found in the range of 50-60 ppm.

Illustrative ¹H NMR Data for this compound

Proton Hypothetical Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aldehyde H 9.85 s -
Aromatic H-2 8.50 s -
Aromatic H-5 6.90 d 2.0

Illustrative ¹³C NMR Data for this compound

Carbon Hypothetical Chemical Shift (δ, ppm)
C=O (Aldehyde) 192.5
C-6 (Methoxy) 165.0
C-4 (Fluoro) 158.0 (d, ¹JCF ≈ 250 Hz)
C-2 152.0
C-3 115.0
C-5 108.0

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. For this compound (C₇H₆FNO₂), the molecular ion peak (M⁺) in a high-resolution mass spectrum would confirm its elemental composition.

The fragmentation of aromatic aldehydes often proceeds through characteristic pathways. miamioh.eduwhitman.eduyoutube.com A common fragmentation is the loss of a hydrogen radical to form a stable acylium ion (M-1). miamioh.edu Another typical fragmentation is the loss of the entire aldehyde group (CHO), resulting in a fragment corresponding to the substituted pyridine ring (M-29). miamioh.edu The presence of a methoxy group can lead to the loss of a methyl radical (CH₃) to give an (M-15) fragment, or the loss of formaldehyde (B43269) (CH₂O) to give an (M-30) fragment.

Hypothetical Mass Spectrometry Fragmentation Data for this compound

m/z Value Hypothetical Relative Intensity (%) Possible Fragment
155 100 [M]⁺ (Molecular Ion)
154 80 [M-H]⁺
140 30 [M-CH₃]⁺
126 60 [M-CHO]⁺
125 40 [M-CH₂O]⁺

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

In the IR spectrum of this compound, a strong, sharp absorption band corresponding to the C=O stretch of the aldehyde would be expected in the region of 1685-1710 cm⁻¹, with the conjugation to the aromatic ring lowering the frequency compared to a saturated aldehyde. pressbooks.puborgchemboulder.comspectroscopyonline.com The aldehydic C-H stretch typically shows two weak to medium bands around 2830-2695 cm⁻¹. orgchemboulder.comspectroscopyonline.com Other key absorptions would include the C-O stretching of the methoxy group, C-F stretching, and various C=C and C=N stretching vibrations of the pyridine ring. ucla.edu

Raman spectroscopy would also show these vibrational modes, though the relative intensities of the peaks would differ from the IR spectrum. Non-polar bonds, such as the C=C and C=N bonds of the aromatic ring, often produce strong signals in the Raman spectrum, providing complementary information to the IR data.

Illustrative Vibrational Spectroscopy Data for this compound

Functional Group Hypothetical IR Frequency (cm⁻¹) Hypothetical Raman Shift (cm⁻¹) Vibrational Mode
Aldehyde C-H 2820, 2725 2820, 2725 Stretch
Aromatic C-H 3100-3000 3100-3000 Stretch
Aldehyde C=O 1705 1705 Stretch
Aromatic C=C/C=N 1600-1450 1600-1450 Stretch
Methoxy C-O 1250 1250 Asymmetric Stretch

X-ray Crystallography for Solid-State Molecular Geometry

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. azolifesciences.comexcillum.comuq.edu.auscribd.com By diffracting X-rays through a single crystal of the compound, a detailed electron density map can be generated, from which the precise positions of all atoms can be determined. scribd.comyoutube.com This technique provides accurate measurements of bond lengths, bond angles, and torsional angles. solubilityofthings.com

For this compound, a successful X-ray crystallographic analysis would confirm the planarity of the pyridine ring and the orientation of the aldehyde and methoxy substituents. It would also reveal details about intermolecular interactions in the crystal lattice, such as hydrogen bonding or π-π stacking, which govern the packing of the molecules in the solid state.

As of the latest literature review, a specific crystal structure for this compound has not been reported in publicly accessible databases. However, the technique remains the gold standard for unambiguous structural proof should a suitable crystal be obtained. solubilityofthings.com

Table of Compounds Mentioned

Compound Name
This compound

Computational Chemistry and Theoretical Investigations of 4 Fluoro 6 Methoxynicotinaldehyde

Quantum Chemical Studies (e.g., Density Functional Theory (DFT)) for Electronic Structure and Molecular Properties

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and molecular properties of organic compounds. ufms.brresearchgate.net DFT calculations can provide detailed information about orbital energies, charge distribution, and reactivity descriptors. For substituted pyridine (B92270) systems like 4-Fluoro-6-methoxynicotinaldehyde, DFT allows for a nuanced understanding of how substituents influence the electronic properties of the pyridine ring.

DFT studies on structurally related substituted quinazoline (B50416) derivatives have demonstrated the effect of different substituents on their electronic and thermodynamic characteristics. ufms.br These studies, often performed using functionals like B3LYP with basis sets such as 6-311++G(d,p), can elucidate the impact of electron-donating (like a methoxy (B1213986) group) and electron-withdrawing (like a fluoro group) substituents on the molecule's frontier molecular orbitals (HOMO and LUMO). ufms.br The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. ufms.br

Molecular electrostatic potential (MEP) maps, another output of DFT calculations, are useful for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. ufms.br In this compound, the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group are expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack.

PropertyDescription
HOMO (Highest Occupied Molecular Orbital) Energy Indicates the ability of a molecule to donate electrons. Higher energy suggests greater electron-donating ability.
LUMO (Lowest Unoccupied Molecular Orbital) Energy Indicates the ability of a molecule to accept electrons. Lower energy suggests greater electron-accepting ability.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO. A smaller gap generally correlates with higher chemical reactivity.
Dipole Moment A measure of the overall polarity of the molecule, arising from the non-uniform distribution of charge.
Molecular Electrostatic Potential (MEP) A 3D map of the electrostatic potential around a molecule, indicating regions that are electron-rich (negative potential) or electron-poor (positive potential).

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is primarily associated with the rotation of the methoxy and aldehyde substituents relative to the pyridine ring. Understanding the conformational preferences and the energy barriers to rotation is essential for predicting the molecule's shape and its interactions with other molecules.

Studies on fluorinated aliphatic and heterocyclic systems have shown that fluorine substitution can significantly influence conformational equilibria due to stereoelectronic effects, such as the gauche effect. nih.govresearchgate.net In this compound, the fluorine atom can influence the orientation of the adjacent methoxy group through space.

The conformational analysis of fluorinated piperidine (B6355638) derivatives has revealed that the conformational preferences are governed by a combination of charge-dipole interactions, hyperconjugation, dipole minimization, and steric repulsion. researchgate.net For this compound, the rotation of the methoxy group is a key conformational feature. Theoretical studies on 1,3-difluorinated alkanes have demonstrated that the 1,3-difluoro motif strongly influences the alkane chain conformation, with a notable dependence on the polarity of the medium. semanticscholar.org

Conformational FeatureDescription
Methoxy Group Rotation The rotation of the methyl group of the methoxy substituent relative to the pyridine ring. The planarity of this group with the ring is influenced by steric hindrance and electronic effects.
Aldehyde Group Rotation The rotation of the formyl group relative to the pyridine ring. The orientation can be influenced by intramolecular interactions with adjacent substituents.
Energy Landscape A map of the potential energy of the molecule as a function of its conformational degrees of freedom. Minima on this surface correspond to stable conformers.

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular Dynamics (MD) simulations are a powerful computational technique for studying the behavior of molecules in a condensed phase, such as in solution. nih.gov MD simulations can provide insights into the solvation of a molecule, its dynamic properties, and its interactions with solvent molecules over time. rsc.org

For this compound, MD simulations could be employed to understand its behavior in various solvents. These simulations would model the explicit interactions between the solute and solvent molecules, providing a detailed picture of the solvation shell and any specific interactions, such as hydrogen bonding between the aldehyde oxygen or pyridine nitrogen and protic solvent molecules.

While specific MD simulations for this compound are not available in the literature, studies on the adsorption of simple aromatic compounds on surfaces and the behavior of aroma compounds in complex environments demonstrate the utility of this method. nih.govrsc.org MD simulations can also be used to rationalize the regioselectivity of enzymatic reactions by modeling the substrate's interactions within the enzyme's active site. nih.gov

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

The way molecules pack in a crystal is determined by a complex interplay of intermolecular interactions. Hirshfeld surface analysis is a valuable tool for visualizing and quantifying these interactions. mdpi.com By mapping properties like dnorm (a normalized contact distance) onto the Hirshfeld surface, one can identify regions of close contact between molecules.

A study of a structurally related compound, 3-(4-fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde, provides insight into the types of interactions that might be expected for this compound. nih.govresearchgate.netresearchgate.net In the crystal structure of this analogue, the packing is dominated by H···H, H···C/C···H, H···O/O···H, and H···F/F···H interactions. nih.govresearchgate.netresearchgate.net The presence of a fluorine atom leads to significant H···F contacts, which contribute to the stability of the crystal lattice. nih.govresearchgate.netresearchgate.net

Percentage Contribution of Intermolecular Contacts for 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde nih.govresearchgate.netresearchgate.net

Interaction TypeContribution (%)
H···H30.4
H···C/C···H23.7
H···O/O···H12.2
H···F/F···H11.1

These data for a related fluorinated pyridine carbaldehyde suggest that in the solid state, this compound would also exhibit a variety of weak intermolecular interactions that collectively determine its crystal packing. The presence of both a hydrogen bond acceptor (the fluorine atom) and hydrogen bond donors (C-H groups) allows for a complex network of interactions. rsc.org

Mechanistic Studies of Key Reactions (e.g., Organocatalytic Desymmetrization)

The aldehyde functionality in this compound makes it a potential substrate for a variety of organocatalytic transformations. For instance, the α-chlorination of aldehydes can be studied mechanistically to understand the role of off-cycle intermediates. nih.gov Mechanistic studies on the organocatalytic asymmetric reaction of aldehydes with other reagents have been successfully carried out using DFT, providing insights into the origin of stereoselectivity. nih.gov

While no specific mechanistic studies on the organocatalytic desymmetrization of this compound are currently available, the methodologies are well-established. Such a study would involve locating the transition structures for the key bond-forming steps, calculating activation energies, and determining the most favorable reaction pathway. These theoretical insights can guide the development of new synthetic methods and catalysts.

Derivatives and Analogues of 4 Fluoro 6 Methoxynicotinaldehyde: Structure Activity Relationship Sar and Synthetic Diversification

Exploration of Isomeric Forms (e.g., 5-Fluoro-6-methoxynicotinaldehyde, 5-Fluoro-2-methoxypyridine-3-carbaldehyde)

The biological and chemical properties of substituted pyridines are highly dependent on the positional arrangement of the functional groups on the ring. The exploration of isomers of 4-fluoro-6-methoxynicotinaldehyde is a key strategy to understand the impact of substituent placement on the molecule's reactivity and potential as a synthetic building block.

5-Fluoro-6-methoxynicotinaldehyde : In this isomer, the fluorine atom is shifted from position 4 to 5. This seemingly minor change can significantly alter the electronic distribution within the pyridine (B92270) ring. The synthesis of such an isomer can be envisioned through a convergent route, potentially starting from a suitably substituted pyridine precursor. For instance, a nucleophilic aromatic substitution on a di-substituted pyridine, such as 2,6-dibromo-3-aminopyridine, with sodium methoxide (B1231860) can yield a methoxypyridine derivative. nih.gov Subsequent steps would involve the introduction of the fluorine and the formylation of the C3 position.

5-Fluoro-2-methoxypyridine-3-carbaldehyde : This isomer presents a different substitution pattern, with the methoxy (B1213986) group at position 2 and the fluorine at position 5. scbt.com The synthesis of similar structures, such as 5-methoxy-pyridine-3-carbaldehyde, has been achieved by treating 5-bromo-3-methoxypyridine with n-butyllithium followed by quenching with N,N-dimethylformamide (DMF). chemicalbook.com A similar strategy could be adapted for the synthesis of 5-fluoro-2-methoxypyridine-3-carbaldehyde, starting from a corresponding bromo-fluoro-methoxypyridine intermediate. pipzine-chem.com The synthesis of 2-fluoro-5-methoxynicotinaldehyde, another isomer, involves the selective reduction of the corresponding nicotinic acid morpholinamide using lithium triethoxyaluminium hydride.

The comparison of these isomers provides valuable insights into how the interplay of inductive and resonance effects of the fluorine and methoxy groups, dictated by their positions, influences the reactivity of the aldehyde and the pyridine ring itself.

Table 1: Isomers of Fluoromethoxynicotinaldehyde

Compound Name Structure Key Synthetic Strategy
This compound this compound (Not detailed in provided context)
5-Fluoro-6-methoxynicotinaldehyde 5-Fluoro-6-methoxynicotinaldehyde Nucleophilic aromatic substitution followed by fluorination and formylation.
5-Fluoro-2-methoxypyridine-3-carbaldehyde 5-Fluoro-2-methoxypyridine-3-carbaldehyde Lithiation of a bromo-precursor followed by formylation with DMF. chemicalbook.com

Modification of Substituents on the Pyridine Ring

Halogen Variation (e.g., 4-Iodo-6-methoxynicotinaldehyde)

Replacing the fluorine atom with other halogens (Cl, Br, I) can modulate the electronic and steric properties of the molecule, which is a common strategy in drug design and materials science. While direct synthesis of 4-iodo-6-methoxynicotinaldehyde (B3058414) is not detailed, the synthesis of its isomer, 4-iodo-2-methoxynicotinaldehyde, provides a relevant example of halogen variation. This compound is synthesized by the iodination of 2-methoxynicotinaldehyde using iodine and an oxidizing agent like hydrogen peroxide in an acidic medium. This iodo-derivative serves as a critical intermediate in the synthesis of kinase inhibitors. The larger and less electronegative iodine atom, compared to fluorine, can alter reaction pathways and binding interactions.

Methoxy Group Modifications

The methoxy group can also be a target for modification to explore SAR. One common modification is demethylation to the corresponding pyridinol. For instance, methoxypyridine derivatives can be demethylated using reagents like hydrogen bromide (HBr) to yield the pyridinol analogue. nih.gov This transformation introduces a hydroxyl group, which can act as a hydrogen bond donor and significantly alter the compound's solubility and biological activity. Further modifications could include the introduction of longer alkyl chains or other functional groups to the oxygen atom.

Aldehyde Functional Group Derivatization for Library Synthesis

The aldehyde functional group is a versatile handle for the synthesis of compound libraries. It can readily undergo a wide range of chemical transformations, allowing for the rapid generation of diverse molecular architectures. For example, pyridyl carboxaldehydes can be used as starting materials for the synthesis of complex fluorescent dyes like BODIPYs. The condensation of a pyridyl carboxaldehyde with pyrrole (B145914) derivatives, followed by oxidation and boron complexation, yields 8(meso)-pyridyl-BODIPYs. mdpi.com This reaction can be used to create a library of fluorescent probes with varying photophysical properties by modifying the substituents on the pyridine ring.

Structure-Property Relationships in Fluorinated Pyridine Aldehydes relevant to chemical reactivity and synthetic utility

The presence of a fluorine atom on the pyridine ring has a profound impact on the molecule's chemical reactivity and synthetic utility. Fluorine's high electronegativity makes the pyridine ring more electron-deficient, which can facilitate nucleophilic aromatic substitution (SNAr) reactions. nih.gov The position of the fluorine atom is critical in directing this reactivity.

Site-selective C-H fluorination of pyridines using reagents like silver(II) fluoride (B91410) (AgF2) has emerged as a powerful tool for the synthesis of fluorinated heterocycles. orgsyn.orgresearchgate.net The reaction often shows high selectivity for the position adjacent to the nitrogen atom. orgsyn.org However, the presence of other substituents on the ring can influence the regioselectivity of fluorination. For instance, in 3,5-disubstituted pyridines, the nature of the substituents determines the preferred site of fluorination. nih.govacs.org

The fluorinated pyridine aldehydes are valuable building blocks for further synthetic transformations. The installed fluoride can be displaced by a variety of nucleophiles under mild conditions, allowing for late-stage functionalization of complex molecules. nih.gov This two-step sequence of C-H fluorination followed by SNAr provides an efficient strategy for the rapid diversification of pyridine-based scaffolds, which is highly valuable in the discovery of new bioactive compounds. researchgate.net However, the fluorination reaction is not compatible with certain functional groups like free amines, alcohols, carboxylic acids, and aldehydes, which presents a limitation to this methodology. nih.govacs.org

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
5-Fluoro-6-methoxynicotinaldehyde
5-Fluoro-2-methoxypyridine-3-carbaldehyde
4-Iodo-6-methoxynicotinaldehyde
4-Iodo-2-methoxynicotinaldehyde
2-methoxynicotinaldehyde
2,6-dibromo-3-aminopyridine
6-bromo-2-methoxy-3-aminopyridine
5-bromo-3-methoxypyridine
5-methoxy-pyridine-3-carbaldehyde
2-fluoro-5-methoxynicotinaldehyde

Q & A

Q. What are the recommended synthetic routes for 4-Fluoro-6-methoxynicotinaldehyde, and how can intermediates be characterized?

The synthesis of substituted nicotinaldehydes typically involves halogenation and methoxylation of pyridine derivatives. A common approach is to start with a pre-functionalized pyridine scaffold, such as 6-methoxynicotinic acid, followed by fluorination at the 4-position using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Selectfluor. Intermediate characterization should include:

  • NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm regioselective substitution .
  • HPLC-MS to monitor reaction progress and purity .
  • X-ray crystallography (if crystals are obtainable) for unambiguous structural confirmation .

Q. What safety protocols are critical when handling this compound?

Due to its aldehyde and fluorine groups, the compound may pose irritant and reactive hazards. Key protocols include:

  • Personal protective equipment (PPE): Gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile intermediates .
  • Storage: In airtight containers under inert gas (e.g., N₂) to prevent oxidation .

Q. How can researchers validate the purity of this compound?

  • Chromatographic methods: Reverse-phase HPLC with UV detection (λ = 254–280 nm) using C18 columns and acetonitrile/water gradients .
  • Spectroscopic validation: ¹⁹F NMR to confirm absence of de-fluorinated byproducts .
  • Melting point analysis: Compare observed values with literature data (if available) .

Advanced Research Questions

Q. How can contradictory data in regioselectivity during fluorination be resolved?

Contradictions may arise from competing fluorination pathways or solvent effects. Methodological solutions include:

  • Mechanistic studies: Use DFT calculations to model transition states and predict regioselectivity .
  • Solvent screening: Test polar aprotic solvents (e.g., DMF, DMSO) versus non-polar solvents to optimize selectivity .
  • Isotopic labeling: Track fluorine incorporation using ¹⁸F-labeled reagents (in collaboration with radiochemistry labs) .

Q. What strategies optimize the stability of this compound in aqueous solutions?

The aldehyde group is prone to hydration or oxidation. Stabilization methods include:

  • pH control: Maintain solutions at pH 4–6 to minimize nucleophilic attack by water .
  • Derivatization: Convert the aldehyde to a stable Schiff base (e.g., with hydroxylamine) for long-term storage .
  • Lyophilization: Freeze-dry the compound under vacuum to prevent hydrolysis .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • DFT studies: Calculate Fukui indices to identify nucleophilic/electrophilic sites .
  • Docking simulations: Model interactions with transition-metal catalysts (e.g., Pd, Ni) to predict coupling efficiency .
  • Solvent parameterization: Include solvent effects (e.g., dielectric constant) in simulations to refine reaction conditions .

Q. What experimental designs address low yields in methoxy-fluoropyridine aldehyde syntheses?

  • Design of Experiments (DoE): Use factorial designs to test variables (temperature, catalyst loading, solvent ratio) .
  • In situ monitoring: Employ Raman spectroscopy to track aldehyde formation in real time .
  • Byproduct analysis: Use LC-MS to identify side products (e.g., over-oxidized or dimerized species) and adjust redox conditions .

Methodological Best Practices

  • Reproducibility: Document reaction parameters (e.g., exact stoichiometry, stirring rate) to minimize batch-to-batch variability .
  • Data validation: Cross-validate NMR assignments with 2D techniques (COSY, HSQC) .
  • Contradiction resolution: Apply mixed-methods approaches (e.g., combine quantitative HPLC data with qualitative mechanistic insights) to reconcile discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.